molecular formula C11H12N2S2 B13247917 2-(Methylsulfanyl)-N-(1,3-thiazol-5-ylmethyl)aniline

2-(Methylsulfanyl)-N-(1,3-thiazol-5-ylmethyl)aniline

Cat. No.: B13247917
M. Wt: 236.4 g/mol
InChI Key: NBKBNIFOFZBKDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Methylsulfanyl)-N-(1,3-thiazol-5-ylmethyl)aniline is a chemical compound known for its unique structure and properties. It contains a thiazole ring, an aniline group, and a methylsulfanyl substituent, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylsulfanyl)-N-(1,3-thiazol-5-ylmethyl)aniline typically involves the reaction of 2-aminothiazole with methylthiol in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol and a temperature range of 50-70°C. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and higher yields. The use of automated reactors and advanced purification techniques ensures the production of high-purity this compound on a large scale.

Chemical Reactions Analysis

Types of Reactions

2-(Methylsulfanyl)-N-(1,3-thiazol-5-ylmethyl)aniline undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The aniline group can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; temperature range0-25°C.

    Reduction: Hydrogen gas, palladium catalyst; temperature range25-50°C.

    Substitution: Nitric acid, halogens; temperature range0-50°C.

Major Products

    Oxidation: Sulfoxide, sulfone.

    Reduction: Amines.

    Substitution: Nitroaniline, halogenated aniline.

Scientific Research Applications

2-(Methylsulfanyl)-N-(1,3-thiazol-5-ylmethyl)aniline has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(Methylsulfanyl)-N-(1,3-thiazol-5-ylmethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and aniline group can form hydrogen bonds and hydrophobic interactions with the active sites of these targets, leading to inhibition or modulation of their activity. The methylsulfanyl group may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-(Methylsulfanyl)-N-(1,3-thiazol-5-ylmethyl)aniline stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C11H12N2S2

Molecular Weight

236.4 g/mol

IUPAC Name

2-methylsulfanyl-N-(1,3-thiazol-5-ylmethyl)aniline

InChI

InChI=1S/C11H12N2S2/c1-14-11-5-3-2-4-10(11)13-7-9-6-12-8-15-9/h2-6,8,13H,7H2,1H3

InChI Key

NBKBNIFOFZBKDR-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=CC=C1NCC2=CN=CS2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.